molecular formula C13H16FN3 B2791385 2-(4-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine CAS No. 1409660-51-0

2-(4-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine

Cat. No.: B2791385
CAS No.: 1409660-51-0
M. Wt: 233.29
InChI Key: KIBJDPKTDDWUAY-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine is a chemical compound that features a fluorophenyl group, a methyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine typically involves the reaction of 4-fluorobenzaldehyde with N-methylimidazole in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethanone
  • 2-(4-Fluorophenyl)-1H-imidazole

Uniqueness

2-(4-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine is unique due to its specific structural features, such as the combination of a fluorophenyl group and an imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-methyl-1-(1-methylimidazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c1-15-12(13-16-7-8-17(13)2)9-10-3-5-11(14)6-4-10/h3-8,12,15H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBJDPKTDDWUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=C(C=C1)F)C2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1409660-51-0
Record name 2-(4-fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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